molecular formula C11H16ClNO4 B12335817 2-{2-[2-(5-Iodo-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol

2-{2-[2-(5-Iodo-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol

Cat. No.: B12335817
M. Wt: 261.70 g/mol
InChI Key: UBIHPRWKDGKHSG-UHFFFAOYSA-N
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Description

2-{2-[2-(5-Iodo-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol is a complex organic compound featuring a pyridine ring substituted with an iodine atom and connected through an ethoxy chain to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(5-Iodo-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol typically involves multiple steps. One common method starts with the iodination of pyridine to form 5-iodopyridine. This intermediate is then reacted with ethylene glycol to introduce the ethoxy groups. The final step involves the attachment of the ethanol group through an etherification reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(5-Iodo-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{2-[2-(5-Iodo-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[2-(5-Iodo-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The ethoxy and ethanol groups enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[2-(5-Bromo-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol
  • 2-{2-[2-(5-Chloro-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol
  • 2-{2-[2-(5-Fluoro-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol

Uniqueness

Compared to its analogs, 2-{2-[2-(5-Iodo-pyridin-2-yloxy)-ethoxy]-ethoxy}-ethanol is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C11H16ClNO4

Molecular Weight

261.70 g/mol

IUPAC Name

2-[2-[2-(5-chloropyridin-2-yl)oxyethoxy]ethoxy]ethanol

InChI

InChI=1S/C11H16ClNO4/c12-10-1-2-11(13-9-10)17-8-7-16-6-5-15-4-3-14/h1-2,9,14H,3-8H2

InChI Key

UBIHPRWKDGKHSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)OCCOCCOCCO

Origin of Product

United States

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